molecular formula C14H14F2NNaO3 B3014945 Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate CAS No. 2550996-51-3

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No. B3014945
CAS RN: 2550996-51-3
M. Wt: 305.257
InChI Key: XFRVXLRBVKUQQK-BAUSSPIASA-M
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Description

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate is a chemical compound that has been synthesized for various scientific research applications. It is commonly known as DFC or Difluorocarbene and is used in the field of organic chemistry for its unique properties.

Scientific Research Applications

Chiral Enantiomer Applications

The study by Smith, Wermuth, & Williams (2012) focused on the chiral (1R,2S) enantiomer of cis-cyclohexane-1,2-dicarboxylic acid. It highlighted the resolution of this enantiomer using the brucinium salt, revealing the presence of the (1R,2S) form in a hydrogen-bonded structure. This research contributes to the understanding of chiral separation and characterization techniques in organic chemistry.

Antitumour Activity

Bregadze et al. (2004) explored the synthesis and antitumour activity of sodium bis[2-(3′,6′,9′-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate [(CH3OCH2CH2OCH2CH2OCH2CH2)-1,2-C2B10H10-9-COO)2SnPh3]− Na+ (Bregadze et al., 2004). This compound demonstrated significant in vitro antitumour activity against various human tumor cell lines, indicating its potential as a therapeutic agent.

Metal-Organic Frameworks (MOFs)

Wang, Zhang, & Li (2009) synthesized novel complexes using cyclohexane-1,2,4,5-tetracarboxylic acid, revealing the conformation preference of a flexible cyclohexanetetracarboxylate ligand in metal-organic frameworks (Wang, Zhang, & Li, 2009). This study contributes to the design and development of MOFs, which have numerous applications in catalysis, gas storage, and drug delivery.

Synthetic Chemistry Applications

Konik et al. (2017) utilized tertiary cyclopropanols from carboxylic esters in the synthesis of distally fluorinated ketones, demonstrating the application of sodium triflinate and other sulfinate salts as fluoroalkylation reagents (Konik et al., 2017). This research is significant for the development of novel synthetic pathways in organic chemistry.

Structural Characterization of Borate Esters

Bishop, Bott, & Barron (2000) characterized borate ester derivatives structurally, where sodium acted as a support to the structural framework (Bishop, Bott, & Barron, 2000). This study provides insights into the role of sodium in stabilizing certain chemical structures, which is essential for understanding the chemistry of borate esters and their applications.

Ion-Solvent Interaction Studies

Hammonds & Noah (1969) conducted a conductance study on the interaction of the sodium ion with various solvents in solutions of cyclohexane (Hammonds & Noah, 1969). This research is crucial for understanding the properties of sodium ions in different solvent environments, which is relevant in fields like electrochemistry and materials science.

properties

IUPAC Name

sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3.Na/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20;/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRVXLRBVKUQQK-BAUSSPIASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate

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